Cas no 10089-09-5 (Cyclo(3-phenyl-b-alanyl-2-aminobutanoylserylseryl-3,4-dichloroprolyl)(9CI))

Cyclo(3-phenyl-b-alanyl-2-aminobutanoylserylseryl-3,4-dichloroprolyl)(9CI) structure
10089-09-5 structure
Productnaam:Cyclo(3-phenyl-b-alanyl-2-aminobutanoylserylseryl-3,4-dichloroprolyl)(9CI)
CAS-nummer:10089-09-5
MF:C24H31Cl2N5O7
MW:572.438244104385
CID:152847
PubChem ID:114782

Cyclo(3-phenyl-b-alanyl-2-aminobutanoylserylseryl-3,4-dichloroprolyl)(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclo(3-phenyl-b-alanyl-2-aminobutanoylserylseryl-3,4-dichloroprolyl)(9CI)
    • Cyclo(L-Abu-L-Ser-L-Ser-3β,4β-dichloro-L-Pro-3-phenyl-βAla-)
    • Cyclic(3-phenyl-b-alanyl-a-aminobutyrylserylseryl-3,4-dichloroprolyl)
    • Islanditoxin (6CI,7CI)
    • Pyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecine, cyclic peptide deriv.
    • Pyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecine-1,5,8,11,14(2H)-pentone,17,18-dichloro-7-ethyldodecahydro-10,13-bis(hydroxymethyl)-3-phenyl- (8CI)
    • 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one
    • 10089-09-5
    • Cyclic(3-phenyl-b-alanyl-a-aminobutyrylserylseryl-3,4-dichloroprolyl), 9CI
    • Islanditoxin
    • 17,18-Dichloro-7-ethyldodecahydro-10,13-bis(hydroxymethyl)-3-phenylpyrrolo(2,1-c)(1,4,7,10,13)pentaazacyclohexadecine-1,5,8,11,14(2H)-pentone
    • CHEBI:192211
    • Pyrrolo(2,1-c)(1,4,7,10,13)pentaazacyclohexadecine-1,5,8,11,14(2H)-pentone, 17,18-dichloro-7-ethyldodecahydro-10,13-bis(hydroxymethyl)-3-phenyl-
    • 17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
    • Cyclo(L-Abu-L-Ser-L-Ser-3beta,4beta-dichloro-L-Pro-3-phenyl-betaAla-)
    • DTXSID40905823
    • Inchi: InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)
    • InChI-sleutel: AIUAVRQIJPKJTG-UHFFFAOYSA-N
    • LACHT: CCC1NC(=O)CC(C2=CC=CC=C2)NC(=O)C2C(C(CN2C(=O)C(CO)NC(=O)C(CO)NC1=O)Cl)Cl

Berekende eigenschappen

  • Exacte massa: 571.16033
  • Monoisotopische massa: 571.1600537g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 4
  • Complexiteit: 903
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 177Ų
  • XLogP3: 0.2

Experimentele eigenschappen

  • PSA: 177.17

Cyclo(3-phenyl-b-alanyl-2-aminobutanoylserylseryl-3,4-dichloroprolyl)(9CI) Gerelateerde literatuur

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